Urapidil

reflex tachycardia sympathetic nerve activity alpha-1 adrenoceptor

Urapidil (CAS 34661-75-1) is a peripherally-acting α1-adrenoceptor antagonist with central 5-HT1A agonist activity. Unlike pure α1-blockers such as prazosin, its dual mechanism attenuates reflex tachycardia (+5.1 vs +8.4 bpm, p<0.05) and preserves arterial oxygenation compared to sodium nitroprusside. With 57-fold α1/α2 selectivity (IC50 0.74 µM vs 42 µM), it is the rational choice for baroreflex, cardiopulmonary, and hemodynamic studies where confounding tachycardia must be avoided. Evidence supports superior systolic BP reduction (110.1 vs 126.4 mmHg, p=0.022) with fewer adverse events vs nitroglycerin in elderly hypertensive AHF models. For research use only.

Molecular Formula C20H29N5O3
Molecular Weight 387.5 g/mol
CAS No. 34661-75-1
Cat. No. B1196414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil
CAS34661-75-1
Synonyms6-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propylamino)-1,3-dimethyluracil
Ebrantil
urapidil
urapidil monohydrochloride
urapidil, 2,3-(14)C2-labeled
urapidil, 5-(14)C-labeled
Molecular FormulaC20H29N5O3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3
InChIKeyICMGLRUYEQNHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urapidil (CAS 34661-75-1) Product Overview: Dual-Action Alpha-1 Adrenergic Antagonist and 5-HT1A Agonist for Research and Clinical Procurement


Urapidil (CAS 34661-75-1) is a phenylpiperazine-substituted uracil derivative classified pharmacologically as a peripherally acting postsynaptic alpha-1 adrenoceptor antagonist with an additional central serotonergic (5-HT1A) agonistic action [1]. Its dual mechanism provides arterial and venous vasodilation while inhibiting reflex sympathetic activation via central 5-HT1A receptor stimulation [2]. Urapidil exhibits high selectivity for α1-adrenoceptors over α2-adrenoceptors, with reported IC50 values of 0.74 µM and 42 µM, respectively, in rat cortex . It is available in both intravenous and oral sustained-release formulations, with an oral absolute bioavailability of approximately 72% (range 63-80%) relative to intravenous administration [3]. Urapidil is extensively metabolized in the liver, primarily via hydroxylation, and demonstrates an elimination half-life of approximately 4.7 hours for oral formulations and 2.7 hours for intravenous administration [4].

Why Urapidil Cannot Be Interchanged with Other Alpha-1 Blockers or Vasodilators in Research Protocols and Clinical Procurement


In-class compounds with overlapping pharmacodynamic targets cannot be considered functionally interchangeable. Urapidil's hybrid peripheral alpha-1 adrenoceptor blockade combined with central 5-HT1A receptor agonism produces a distinct hemodynamic signature characterized by vasodilation with attenuated reflex tachycardia [1]. This differentiates it from pure alpha-1 antagonists such as prazosin, which exhibit greater reflex heart rate acceleration for equivalent blood pressure reduction [2], and from centrally-acting sympatholytics such as clonidine, which show different effects on left ventricular preload and cardiac volumes [3]. Additionally, urapidil demonstrates differential effects on gas exchange compared to other vasodilators like sodium nitroprusside, which alters ventilation-perfusion matching to a greater extent [4]. Selection between these agents based solely on their shared alpha-1 antagonist classification, without quantitative comparator data, can lead to divergent experimental outcomes and inconsistent clinical management.

Urapidil (CAS 34661-75-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific and Industrial Selection


Urapidil Demonstrates Attenuated Reflex Tachycardia Compared to Prazosin for Equivalent Blood Pressure Reduction

In a direct head-to-head study of 12 untreated mild essential hypertensives, urapidil produced significantly less reflex tachycardia than prazosin for equivalent blood pressure reduction [1]. The differential effect is attributed to urapidil's additional central 5-HT1A receptor agonism, which modulates sympathetic outflow, whereas prazosin is a pure peripheral alpha-1 antagonist.

reflex tachycardia sympathetic nerve activity alpha-1 adrenoceptor prazosin comparison

Urapidil Preserves Arterial Oxygenation and Ventilation-Perfusion Matching Compared to Sodium Nitroprusside in Congestive Heart Failure

In a crossover study of seven patients with congestive heart failure, urapidil preserved arterial PO2 and reduced perfusion to low V_A/Q units compared to sodium nitroprusside, despite similar hemodynamic improvements [1]. This suggests urapidil causes less impairment of hypoxic pulmonary vasoconstriction.

gas exchange ventilation-perfusion arterial oxygenation nitroprusside comparison congestive heart failure

Urapidil Reduces Left Ventricular Preload and End-Diastolic Volume Unlike Clonidine

In a direct comparison of 20 patients with chronic coronary artery disease and essential hypertension, urapidil decreased left ventricular end-diastolic and end-systolic volumes, whereas clonidine caused little change in ventricular volumes despite producing equivalent reductions in mean arterial pressure and systemic vascular resistance [1]. This indicates urapidil exerts a venodilatory effect that clonidine lacks.

left ventricular function preload reduction end-diastolic volume clonidine comparison radionuclide angiography

Urapidil Achieves Lower Systolic Blood Pressure with Fewer Adverse Events than Nitroglycerin in Elderly Acute Heart Failure Patients

In a randomized controlled trial of 180 elderly patients (>60 years) with hypertension and acute heart failure, urapidil achieved significantly lower mean systolic blood pressure and was associated with fewer adverse events compared to nitroglycerin [1]. Urapidil also preserved cardiac function more effectively.

acute heart failure systolic blood pressure nitroglycerin comparison adverse events elderly

Urapidil Displays High α1-Adrenoceptor Selectivity and 5-HT1A Agonist Affinity

In vitro binding studies demonstrate urapidil's high selectivity for α1- over α2-adrenoceptors and significant affinity for 5-HT1A receptors, which underlies its unique pharmacodynamic profile . The 5-HT1A affinity is postulated to be relevant to its hypotensive properties and attenuation of reflex tachycardia [1].

receptor binding α1-adrenoceptor selectivity 5-HT1A agonism IC50 structure-activity relationship

Urapidil (CAS 34661-75-1): Preferred Application Scenarios Based on Quantitative Comparator Evidence


Cardiovascular Research: Investigating Attenuated Reflex Tachycardia in Vasodilator Studies

Urapidil's differential effect on heart rate compared to pure alpha-1 antagonists such as prazosin (+5.1 vs. +8.4 beats/min for equivalent BP reduction, p < 0.05) [1] makes it the preferred tool compound for studies examining the contribution of central serotonergic modulation to baroreflex control. This property is particularly valuable in models where tachycardia would confound hemodynamic measurements or increase myocardial oxygen consumption.

Heart Failure Models: Preserving Gas Exchange During Vasodilator Therapy

In experimental congestive heart failure protocols where maintenance of oxygenation is critical, urapidil offers a distinct advantage over sodium nitroprusside. Urapidil preserves arterial PO2 (no significant change) while SNP decreases it by ~15% (from 11.3 to 9.6 kPa, p < 0.01) [2]. This differential effect on ventilation-perfusion matching supports urapidil's use in studies investigating cardiopulmonary interactions.

Acute Heart Failure Research: Comparative Efficacy and Safety in Elderly Populations

Based on head-to-head RCT data showing urapidil achieves significantly lower systolic BP (110.1 vs. 126.4 mmHg, p=0.022) with fewer adverse events compared to nitroglycerin in elderly hypertensive AHF patients [3], urapidil is the rational selection for studies targeting this vulnerable demographic or for protocols requiring a vasodilator with favorable safety margin.

Receptor Pharmacology: Probing Combined α1-AR Antagonism and 5-HT1A Agonism

Urapidil's quantified receptor binding profile (α1-AR IC50 = 0.74 µM; 5-HT1A IC50 = 0.4 µM; 57-fold α1/α2 selectivity) positions it as a versatile tool for dissecting the interplay between peripheral vasodilation and central sympathetic inhibition. It is suitable for structure-activity relationship (SAR) studies and as a reference compound for developing novel dual-action antihypertensive agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urapidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.